Etiprednol dicloacetate

Vue d'ensemble

Description

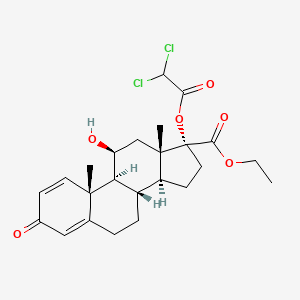

Le dicloacétate d'étiprednol est un corticostéroïde synthétique possédant des propriétés anti-inflammatoires remarquables. Il est principalement étudié pour son potentiel dans le traitement de maladies telles que l'asthme et la maladie de Crohn. Ce composé se caractérise par sa structure unique, qui comprend une fonction 17α-dichloroacétyle, contribuant à son activité pharmacologique et à sa nature « douce », c'est-à-dire qu'il est conçu pour minimiser les effets secondaires systémiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le dicloacétate d'étiprednol est synthétisé à partir de l'acide ∆1-cortiénique, un métabolite inactif de la prednisolone. La voie de synthèse implique les étapes suivantes :

Conversion en 17α-dichloroacétate : L'acide ∆1-cortiénique est converti en dérivé 17α-dichloroacétyle.

Estérification : Le 17α-dichloroacétate est ensuite estérifié pour former le dicloacétate d'étiprednol.

Les conditions de réaction impliquent généralement l'utilisation d'anhydride dichloroacétique et d'une base appropriée pour faciliter le processus d'estérification.

Méthodes de production industrielle

La production industrielle du dicloacétate d'étiprednol suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

Le dicloacétate d'étiprednol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans la molécule.

Réduction : Les réactions de réduction peuvent modifier les groupes carbonyle.

Substitution : Les réactions de substitution halogénée sont courantes, en particulier celles impliquant les atomes de chlore du groupe 17α-dichloroacétyle.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).

Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure de lithium aluminium (LiAlH₄).

Réactifs de substitution : Agents halogénants comme le chlorure de thionyle (SOCl₂).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools.

Applications de la recherche scientifique

Le dicloacétate d'étiprednol a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des stéroïdes et les effets de la substitution halogénée.

Biologie : Étudié pour ses effets sur la production de cytokines et la prolifération des cellules immunitaires.

Industrie : Utilisé dans le développement de nouveaux médicaments corticostéroïdes avec des profils de sécurité améliorés.

Mécanisme d'action

Le dicloacétate d'étiprednol exerce ses effets principalement par son interaction avec les récepteurs aux glucocorticoïdes. Lors de la liaison à ces récepteurs, il module la transcription des gènes anti-inflammatoires et supprime la production de cytokines pro-inflammatoires. Ce mécanisme implique plusieurs cibles moléculaires et voies, notamment l'inhibition de l'interleukine-1 bêta (IL-1β) et d'autres médiateurs inflammatoires .

Applications De Recherche Scientifique

Pharmacological Properties

Anti-Inflammatory Effects:

Etiprednol dicloacetate exhibits potent anti-inflammatory properties. In preclinical studies, it demonstrated efficacy in reducing eosinophilia and mucus production in animal models of asthma . Its action was compared with that of budesonide, revealing that this compound was at least equipotent and often superior in various parameters .

Mechanism of Action:

The pharmacological action of this compound includes:

- Transrepression: High potential to inhibit pro-inflammatory cytokine production.

- Transactivation: Significantly reduced compared to traditional corticosteroids, which contributes to its favorable safety profile .

Asthma Treatment

This compound has been investigated for its use in treating asthma. Studies indicate that it effectively decreases cytokine production in lipopolysaccharide-stimulated lymphocytes and reduces the proliferation of blood mononuclear cells . Its application in asthma therapy focuses on controlling airway inflammation and hyperresponsiveness.

Crohn's Disease

Research has also explored the potential of this compound in managing Crohn's disease. Its anti-inflammatory properties may help alleviate symptoms associated with this chronic condition .

Comparative Efficacy

A comparative analysis of this compound and other corticosteroids such as budesonide reveals significant findings:

| Parameter | This compound | Budesonide |

|---|---|---|

| Eosinophilia Reduction | High | Moderate |

| Mucus Production Inhibition | Superior | Moderate |

| Systemic Activity | Minimal | Higher |

| Local Effectiveness | High | High |

This table illustrates that this compound not only matches but often exceeds the efficacy of established corticosteroids while maintaining a lower risk profile due to its soft drug characteristics.

Preclinical Models

In studies involving allergen-sensitized Brown Norway rats, this compound was shown to significantly reduce perivascular edema formation and other markers of inflammation when compared to controls treated with budesonide . These findings support its potential as a safer alternative for long-term management of asthma.

Clinical Trials

While comprehensive clinical trials are still ongoing, preliminary results indicate that patients receiving this compound show improved outcomes in terms of symptom control and reduced adverse effects compared to those on traditional corticosteroid regimens .

Mécanisme D'action

Etiprednol dicloacetate exerts its effects primarily through its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of anti-inflammatory genes and suppresses the production of pro-inflammatory cytokines. This mechanism involves several molecular targets and pathways, including the inhibition of interleukin-1 beta (IL-1β) and other inflammatory mediators .

Comparaison Avec Des Composés Similaires

Composés similaires

Étabonate de lotéprednol : Un autre corticostéroïde doux conçu selon des principes similaires.

Propionate de fluticasone : Un corticostéroïde puissant avec un profil de sécurité différent.

Propionate de clobétasol : Connu pour sa forte puissance mais avec plus d'effets secondaires systémiques.

Unicité

Le dicloacétate d'étiprednol est unique en raison de sa fonction 17α-dichloroacétyle, qui lui confère à la fois son activité pharmacologique et sa nature « douce ». Cette caractéristique structurelle le distingue des autres corticostéroïdes, offrant un équilibre entre la puissance et la réduction des effets secondaires systémiques .

Activité Biologique

Etiprednol dicloacetate, also known as BNP-166, is a synthetic glucocorticoid developed for its anti-inflammatory properties, particularly in the treatment of respiratory conditions such as asthma. This compound exhibits a unique profile characterized by high local efficacy and reduced systemic activity, which may minimize potential side effects commonly associated with traditional corticosteroids.

This compound functions primarily through the inhibition of inflammatory mediators. It effectively reduces cytokine production in lipopolysaccharide (LPS)-stimulated lymphocytes and attenuates the proliferation of blood mononuclear cells induced by lectins. These actions are crucial in controlling eosinophilic inflammation, a hallmark of allergic responses in asthma and other airway diseases .

Efficacy in Animal Models

In preclinical studies involving allergen-sensitized Brown Norway rats, this compound demonstrated significant anti-inflammatory effects comparable to those of budesonide, a well-established corticosteroid. The compound notably reduced bronchoalveolar fluid eosinophilia and other markers of airway inflammation .

Table 1: Comparative Efficacy of this compound and Budesonide

| Parameter | This compound | Budesonide |

|---|---|---|

| Eosinophil Count | Significantly reduced | Significantly reduced |

| Cytokine Production (TNF-α) | Inhibited | Inhibited |

| Airway Hyperreactivity | Reduced | Reduced |

Pharmacokinetics and Stability

This compound exhibits rapid metabolism in the presence of human serum, leading to a decrease in its biological activity. Studies indicate that the compound's effectiveness diminishes significantly when incubated with undiluted human plasma due to its rapid decomposition into metabolites . This property suggests that while this compound is effective locally, its systemic effects are minimized, potentially reducing the risk of side effects associated with prolonged corticosteroid use.

Table 2: Stability of this compound in Human Plasma

| Incubation Time (hours) | Concentration (ng/ml) | Remaining Active Compound (%) |

|---|---|---|

| 0 | 5 | 100 |

| 1 | 5 | 75 |

| 2 | 5 | 50 |

| 4 | 5 | 25 |

Clinical Implications

The unique pharmacological profile of this compound positions it as a promising candidate for treating inflammatory airway diseases. Its ability to inhibit eosinophil accumulation without significant systemic exposure may lead to improved patient outcomes with fewer side effects compared to traditional glucocorticoids .

Case Studies and Clinical Trials

Current clinical studies are ongoing to further assess the efficacy and safety profile of this compound in human subjects. Preliminary data suggest that it may be particularly beneficial for patients with asthma who require effective anti-inflammatory treatment but are sensitive to corticosteroid side effects .

Propriétés

IUPAC Name |

ethyl (8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dichloroacetyl)oxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30Cl2O6/c1-4-31-21(30)24(32-20(29)19(25)26)10-8-16-15-6-5-13-11-14(27)7-9-22(13,2)18(15)17(28)12-23(16,24)3/h7,9,11,15-19,28H,4-6,8,10,12H2,1-3H3/t15-,16-,17-,18+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIOVDNCIZSSSF-RFAJLIJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313806 | |

| Record name | Etiprednol dicloacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199331-40-3 | |

| Record name | Etiprednol dicloacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199331-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiprednol dicloacetate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etiprednol dicloacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etiprednol dicloacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIPREDNOL DICLOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332VLD554F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.